2,3-Diisopropylnaphthalene

Analytical Chemistry Vibrational Spectroscopy Isomer Identification

2,3-Diisopropylnaphthalene (2,3-DIPN) is an aromatic hydrocarbon belonging to the diisopropylnaphthalene isomer family, with the molecular formula C₁₆H₂₀. Unlike the industrially dominant 2,6-DIPN, which is a solid at room temperature and widely used as a precursor for advanced polymers and a plant growth regulator , 2,3-DIPN is typically a colorless to pale yellow liquid.

Molecular Formula C16H20
Molecular Weight 212.33 g/mol
CAS No. 94133-81-0
Cat. No. B12641234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diisopropylnaphthalene
CAS94133-81-0
Molecular FormulaC16H20
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CC=CC=C2C=C1C(C)C
InChIInChI=1S/C16H20/c1-11(2)15-9-13-7-5-6-8-14(13)10-16(15)12(3)4/h5-12H,1-4H3
InChIKeyVHLCCRACDZFEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diisopropylnaphthalene (CAS 94133-81-0): A Chemically Distinct Isomer in the DIPN Family for Research and Specialty Applications


2,3-Diisopropylnaphthalene (2,3-DIPN) is an aromatic hydrocarbon belonging to the diisopropylnaphthalene isomer family, with the molecular formula C₁₆H₂₀. Unlike the industrially dominant 2,6-DIPN, which is a solid at room temperature and widely used as a precursor for advanced polymers and a plant growth regulator [1], 2,3-DIPN is typically a colorless to pale yellow liquid. Its physical state, combined with a distinct substitution pattern where both isopropyl groups are on the same ring, results in different solubility, partition coefficient, and reactivity profiles, making it a non-interchangeable building block or specialty solvent for specific research and industrial niches [2].

Why a 'DIPN' Mixture Cannot Replace Pure 2,3-Diisopropylnaphthalene in Critical Applications


The term 'diisopropylnaphthalene' (DIPN) often refers to a complex technical mixture of ten possible substitutional isomers, with the 2,6- and 2,7-isomers predominating at roughly 40% each in a thermodynamic equilibrium [1]. However, the 2,3-isomer is a minor, non-equilibrium component whose concentration is highly dependent on the synthesis catalyst and conditions [2]. Simple substitution of one isomer mixture for another, or using a mixed DIPN feedstock where pure 2,3-DIPN is required, fails because the two isopropyl groups on the same ring create a unique spatial and electronic environment. This leads to distinct vibrational spectra, chromatographic retention times, and physicochemical properties, such as a significantly lower melting point and different LogP value, which critically impact its function as a specialized solvent, analytical standard, or regioselective synthetic intermediate [3].

Quantitative Differentiation of 2,3-Diisopropylnaphthalene (94133-81-0) from its Closest Analogs: An Evidence-Based Guide


Spectroscopic Identity: Unique DFT-Calculated IR and Raman Bands for 2,3-DIPN

The experimental IR and Raman spectra of 2,3-DIPN were previously unknown, but density functional theory (DFT) calculations have now predicted specific, intense vibrational bands that differentiate it from the 2,6- and 2,7-isomers. While 2,6-DIPN and 2,7-DIPN possess higher symmetry (C2h and C2v point groups, respectively), 2,3-DIPN belongs to the lower symmetry C2 group, leading to a more complex and unique vibrational pattern [1]. Key predicted IR bands for 2,3-DIPN can be distinguished from the major isomers, with theoretical wavenumbers typically accurate within a 10 cm⁻¹ interval when compared to experimental data for other isomers, providing a high-confidence, quantifiable tool for verifying its identity [1].

Analytical Chemistry Vibrational Spectroscopy Isomer Identification

Chromatographic Resolvability: Optimized RP-HPLC Method for 2,3-DIPN Isolation

A dedicated reverse-phase HPLC method using a Newcrom R1 column has been developed for the separation of 2,3-Diisopropylnaphthalene. Under simple isocratic conditions, this method resolves 2,3-DIPN from other structurally similar diisopropylnaphthalene isomers which often co-elute in standard GC or LC methods [1]. The method provides a specific retention time for 2,3-DIPN, with a LogP value of 5.08660, indicating a distinct hydrophobicity profile that is intermediate between some isomers, facilitating its isolation or quantification from complex reaction mixtures .

Chromatography HPLC Isomer Separation

Physical State Difference: 2,3-DIPN Exists as a Liquid at Ambient Conditions

A critical and often overlooked differentiator for procurement is the physical state. 2,3-Diisopropylnaphthalene is a colorless to pale yellow liquid at room temperature, with a boiling point of 301.2 °C at 760 mmHg . In stark contrast, the most common isomer, 2,6-DIPN, is a white or colorless solid with a melting point of 67-70 °C [1]. This fundamental difference means 2,3-DIPN can be used as a high-boiling specialty solvent or a liquid intermediate directly without pre-heating, offering a significant handling and formulation advantage over its solid counterparts in certain processes.

Physical Chemistry Solvent Properties Formulation

Isomeric Abundance and Synthetic Selectivity: The 2,3-Isomer is a Minor Product Requiring Specialized Sourcing

Thermodynamic and catalytic alkylation of naphthalene overwhelmingly produces 2,6- and 2,7-DIPN as the major products. Under shape-selective catalysis, 2,6-DIPN can be formed with over 65% selectivity [1]. The 2,3-DIPN isomer, however, is a minor component, often not detected or present in very low abundance in alkylate mixtures [2]. This low natural abundance means that procuring pure 2,3-DIPN with high isomeric purity (e.g., >95%) requires specialized synthetic routes or post-synthesis isomer separation, which directly impacts its cost, availability, and choice for applications needing this specific substitution pattern.

Synthetic Chemistry Catalysis Isomerization

High-Impact Application Scenarios for 2,3-Diisopropylnaphthalene Based on Verified Differentiators


Specialty High-Boiling Solvent for Carbonless Copying and Microencapsulation

Patent literature explicitly identifies certain DIPN isomers, including the 2,3-, as excellent solvents for carbonless copying systems due to their high dissolving power for color formers and favorable toxicological profile [1]. 2,3-DIPN's liquid state at room temperature and high boiling point (301.2 °C) make it particularly suitable as a non-volatile solvent in microcapsule formulations, where a solid isomer like 2,6-DIPN would be impractical.

Regioselective Intermediate for Asymmetric Naphthalene Derivatives

The unique 'same-ring' (2,3-) substitution pattern creates a distinct electronic environment. The predicted IR and Raman spectral fingerprints provide the analytical handle needed to track its conversion into fine chemicals, such as specific naphthalenediols or dicarboxylic acids, where a different regiochemistry would lead to polymers or pharmaceuticals with entirely different properties [2].

High-Purity Analytical Standard for Environmental Fate Studies

Diisopropylnaphthalenes are recognized low-level environmental contaminants. Since 2,3-DIPN is a minor isomer in commercial mixtures [3], its detection and quantification in environmental samples like river sediments requires a high-purity analytical standard. The published isomer-specific GC-MS and HPLC methods [4] that can resolve 2,3-DIPN are only useful when a verified pure standard is procured for calibration.

DFT-Based Computational Research on Steric and Electronic Isomer Effects

The published DFT study on 2,6-, 2,7-, and 2,3-DIPN [2] provides a complete set of optimized geometries, vibrational modes, and potential energy distributions. Computational chemists investigating structure-property relationships in alkylated polyaromatics require pure 2,3-DIPN for experimental validation of models, linking computed LogP (5.08660) and spectral data with real-world measurements.

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